2'-isobutyl-{N}-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-Isobutyl-{N}-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-isobutyl-{N}-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline core, followed by the introduction of the spirocyclic moiety. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2’-Isobutyl-{N}-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: It could serve as a lead compound for the development of new drugs.
Industry: Its properties may make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2’-isobutyl-{N}-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is not well-understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its spirocyclic structure. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic isoquinolines and carboxamides, such as:
- Spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide
- 2-Methoxyphenyl isoquinoline derivatives
Uniqueness
What sets 2’-isobutyl-{N}-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H30N2O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-17(2)16-27-24(29)19-11-5-4-10-18(19)22(25(27)14-8-9-15-25)23(28)26-20-12-6-7-13-21(20)30-3/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,26,28) |
InChI Key |
PXSCTDUKUKXVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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